molecular formula C13H12O2 B8717539 1-(5-METHOXYNAPHTHALEN-2-YL)ETHANONE CAS No. 56894-99-6

1-(5-METHOXYNAPHTHALEN-2-YL)ETHANONE

Cat. No.: B8717539
CAS No.: 56894-99-6
M. Wt: 200.23 g/mol
InChI Key: WSEVPSKUQPRHKF-UHFFFAOYSA-N
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Description

1-(5-Methoxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 5-position and an ethanone group at the 2-position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methoxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-methoxy-2-naphthol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Methoxynaphthalen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methoxynaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(5-Methoxynaphthalen-2-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its analogs .

Properties

CAS No.

56894-99-6

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-(5-methoxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H12O2/c1-9(14)10-6-7-12-11(8-10)4-3-5-13(12)15-2/h3-8H,1-2H3

InChI Key

WSEVPSKUQPRHKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC

Origin of Product

United States

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